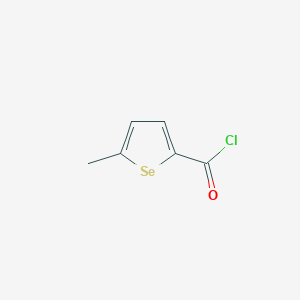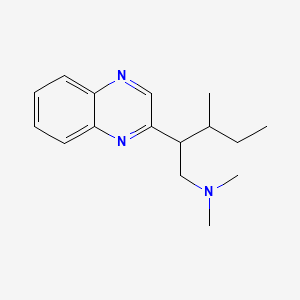
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxalines, including 2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline, typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of 1,2-diaminobenzene with a suitable diketone under acidic or basic conditions . The reaction can be carried out in various solvents, such as ethanol, methanol, or acetic acid, and often requires heating to facilitate the formation of the quinoxaline ring.
Industrial Production Methods
Industrial production of quinoxalines may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to achieve high purity and scalability. The choice of starting materials and reaction parameters can vary depending on the specific quinoxaline derivative being synthesized .
化学反应分析
Types of Reactions
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and as a precursor for functional materials.
作用机制
The mechanism of action of 2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.
6,7-Dimethoxyquinoxaline: A derivative with methoxy groups at positions 6 and 7.
Uniqueness
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the sec-butyl and dimethylamino groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
33098-27-0 |
|---|---|
分子式 |
C16H23N3 |
分子量 |
257.37 g/mol |
IUPAC 名称 |
N,N,3-trimethyl-2-quinoxalin-2-ylpentan-1-amine |
InChI |
InChI=1S/C16H23N3/c1-5-12(2)13(11-19(3)4)16-10-17-14-8-6-7-9-15(14)18-16/h6-10,12-13H,5,11H2,1-4H3 |
InChI 键 |
YSBHCFOODLKYLJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(CN(C)C)C1=NC2=CC=CC=C2N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


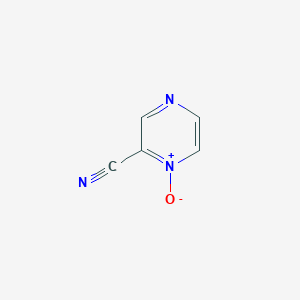
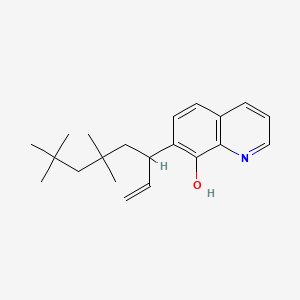
![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
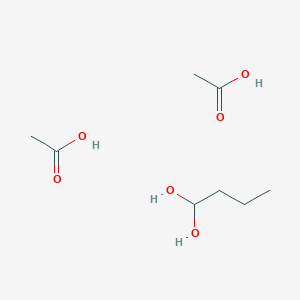
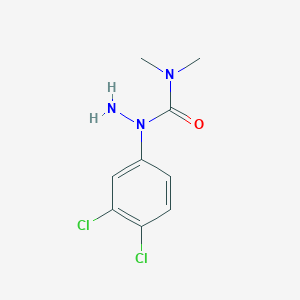
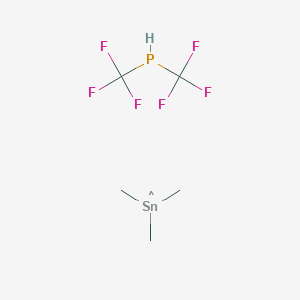
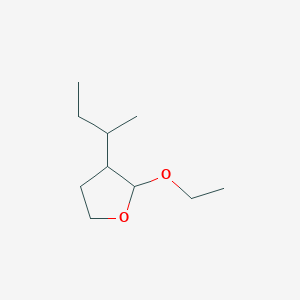
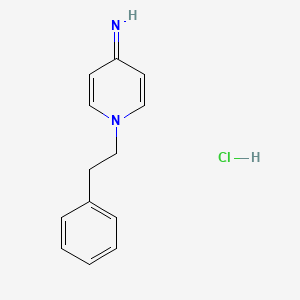
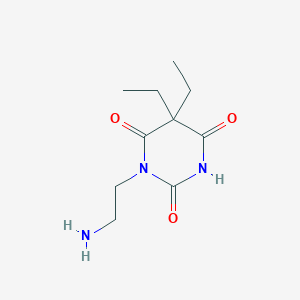

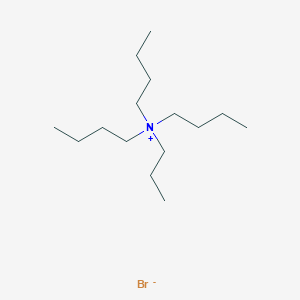
![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
